4-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H25N3O7S and its molecular weight is 475.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Biological Studies
The study of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, including those with similar functional groups, provides insights into their structural characterization and biological properties. These compounds exhibit intermolecular hydrogen bonding and significant contributions to Hirshfeld surfaces. Biological activities, such as antioxidant and antibacterial effects against Staphylococcus aureus, have been identified, highlighting potential medical applications (Subbulakshmi N. Karanth et al., 2019).
Anticancer Evaluation
A series of benzamides, closely related in structure to 4-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, were synthesized and evaluated for their anticancer activities. These compounds showed promising results against various cancer cell lines, including breast, lung, colon, and ovarian cancers, with some derivatives exhibiting higher activity than the reference drug etoposide (B. Ravinaik et al., 2021).
Antiarrhythmic and Electrophysiological Activity
Compounds containing the (methylsulfonyl)amino benzamide group have demonstrated potent Class III antiarrhythmic activity without affecting conduction. This suggests their potential in treating arrhythmias by prolonging the action potential duration through specific blockade of potassium currents (J. Ellingboe et al., 1992).
Antimicrobial and Antitubercular Agents
Novel sulfonyl derivatives, including structures similar to this compound, have been synthesized and characterized, showing moderate to significant antibacterial and antifungal activities. These compounds demonstrated excellent antitubercular properties, indicating their potential as therapeutic agents against tuberculosis (G. V. Suresh Kumar et al., 2013).
Synthesis and Application in Chromatography
A novel derivatizing agent for carbonyl compounds in high-performance liquid chromatography was developed, showcasing the utility of benzoxadiazole derivatives in analytical chemistry. This agent enhances the detection of aldehydes in complex mixtures, such as automobile exhaust, through fluorescence tagging, indicating the potential of similar compounds in analytical applications (N. Jachmann & U. Karst, 2001).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a 3,4,5-trimethoxyphenyl structure have been found to interact with tubulin , which is a key protein in the formation of microtubules in cells.
Mode of Action
Based on the information about similar compounds, it can be inferred that the compound might interact with its target protein, potentially altering its function or structure . This interaction could lead to changes in cellular processes, such as cell division or signal transduction.
Biochemical Pathways
The compound may affect the microtubule dynamics, a crucial process in cell division . By interacting with tubulin, the compound could potentially destabilize microtubules, disrupting the normal function of cells . This could lead to downstream effects such as cell cycle arrest or apoptosis, especially in rapidly dividing cells like cancer cells .
Result of Action
The result of the compound’s action could potentially be the disruption of normal cell functions, leading to cell cycle arrest or apoptosis . This could have significant effects at the molecular and cellular levels, potentially making the compound useful in applications such as cancer treatment .
Properties
IUPAC Name |
4-methylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7S/c1-5-29-17-12-15(13-18(30-6-2)19(17)31-7-3)21-24-25-22(32-21)23-20(26)14-8-10-16(11-9-14)33(4,27)28/h8-13H,5-7H2,1-4H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXVTJXSXDPUHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.